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molecular formula C7H5BrN2 B129926 2-(6-Bromopyridin-3-YL)acetonitrile CAS No. 144873-99-4

2-(6-Bromopyridin-3-YL)acetonitrile

Cat. No. B129926
M. Wt: 197.03 g/mol
InChI Key: CTBARTMXUVSCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07465736B2

Procedure details

To a stirred solution of NaCN (117 g, 2.38 mol) in dioxane (1 L) and water (1 L), was added the above crude 2-bromo-5-bromomethylpyridine (275 g) and the mixture was stirred at rt for 15 h. The reaction mixture was quenched with cold water (15 L) and extracted with EtOAc (3×1 L). The organic layer was washed with water (3×1 L), brine (2×1 L), dried with Na2SO4 and concentrated under reduced pressure to give crude title compound. The crude residue was purified by column chromatography over silica gel (pet. ether/ethylacetate, 7:3) to give 95 g (6-bromopyridin-3-yl)acetonitrile as a pale yellow solid (49%). [TLC, Rf=0.5, pet. ether/ethylacetate 7:3]
Name
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
275 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[Br:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11]Br)=[CH:7][N:6]=1>O1CCOCC1.O>[Br:4][C:5]1[N:6]=[CH:7][C:8]([CH2:11][C:1]#[N:2])=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
117 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
275 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)CBr
Name
Quantity
1 L
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with cold water (15 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×1 L)
WASH
Type
WASH
Details
The organic layer was washed with water (3×1 L), brine (2×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude title compound
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography over silica gel (pet. ether/ethylacetate, 7:3)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC1=CC=C(C=N1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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